molecular formula C12H12N2O5S B15110516 3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid

3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid

Cat. No.: B15110516
M. Wt: 296.30 g/mol
InChI Key: ZIEUMAICUKLWIF-UHFFFAOYSA-N
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Description

3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoic acid core substituted with a sulfonamide group linked to a 3,5-dimethylisoxazole moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dimethylisoxazole, which is then sulfonylated using sulfonyl chloride reagents. The resulting sulfonyl derivative is subsequently reacted with 3-aminobenzoic acid under appropriate conditions to form the final product. Reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the isoxazole moiety may engage in π-π interactions or hydrophobic contacts. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to interact with diverse molecular targets makes it a versatile compound in various research applications.

Properties

Molecular Formula

C12H12N2O5S

Molecular Weight

296.30 g/mol

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C12H12N2O5S/c1-7-11(8(2)19-13-7)20(17,18)14-10-5-3-4-9(6-10)12(15)16/h3-6,14H,1-2H3,(H,15,16)

InChI Key

ZIEUMAICUKLWIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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